1-Chloroisoquinoline-5-carboxylic acid hydrochloride
CAS No.: 223671-54-3
Cat. No.: VC3752443
Molecular Formula: C10H7Cl2NO2
Molecular Weight: 244.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223671-54-3 |
|---|---|
| Molecular Formula | C10H7Cl2NO2 |
| Molecular Weight | 244.07 g/mol |
| IUPAC Name | 1-chloroisoquinoline-7-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H6ClNO2.ClH/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9;/h1-5H,(H,13,14);1H |
| Standard InChI Key | MRIRNGJIZUGYSW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O.Cl |
Introduction
Chemical Identity and Nomenclature
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is identified by its unique chemical structure and various systematic naming conventions. The compound is recognized within chemical databases through several identifiers that enable precise identification.
Primary Identifiers
The compound is primarily identified through its CAS Registry Number 223671-54-3, which serves as its unique identifier in chemical databases worldwide . The systematic name according to IUPAC nomenclature is 1-Chloroisoquinoline-5-carboxylic acid hydrochloride (1:1), indicating the 1:1 stoichiometric ratio between the organic component and the hydrochloride salt .
Alternative Nomenclature
The compound is also known by alternative names including 7-Isoquinolinecarboxylic acid, 1-chloro-, hydrochloride (1:1) and 7-Isoquinolinecarboxylic acid, 1-chloro-, hydrochloride (9CI) . These alternative designations reflect different naming conventions within the chemical literature and industry, but all refer to the same chemical entity. These naming variations are important for comprehensive literature searches and cross-referencing in chemical databases.
Chemical Identifiers
Several standardized chemical identifiers are used to represent the structure of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride in digital formats:
| Identifier Type | Value |
|---|---|
| SMILES Notation | Cl.OC(=O)c2cccc1c2ccnc1Cl |
| InChI | InChI=1/C10H6ClNO2.ClH/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9;/h1-5H,(H,13,14);1H |
| Standard InChI | InChI=1S/C10H6ClNO2.ClH/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9;/h1-5H,(H,13,14);1H |
| InChIKey | APVMHUHJACMXQC-UHFFFAOYAP |
| Standard InChIKey | APVMHUHJACMXQC-UHFFFAOYSA-N |
These digital identifiers are essential for computational chemistry, database searching, and structural analysis in modern chemical research .
Structural and Molecular Properties
The structural and molecular properties of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride define its behavior in chemical reactions and physical interactions. These properties are fundamental to understanding its potential applications in research.
Molecular Composition
1-Chloroisoquinoline-5-carboxylic acid hydrochloride has a well-defined molecular composition that determines its stoichiometry and mass:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆ClNO₂·HCl or C₁₀H₇Cl₂NO₂ |
| Molecular Weight | 244.07 g/mol |
| Elemental Composition | Carbon, Hydrogen, Nitrogen, Oxygen, Chlorine |
The compound consists of an isoquinoline core structure with specific functional group substitutions, including a chlorine atom at position 1 and a carboxylic acid group at position 5, formed as a hydrochloride salt .
Core Structure
The core structure of the compound is based on isoquinoline, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring. The specific substitution pattern with the chlorine at position 1 and the carboxylic acid at position 5 creates a unique electronic distribution and reactivity profile that distinguishes this compound from other isoquinoline derivatives. The structural arrangement contributes to its potential applications in medicinal chemistry and organic synthesis.
Physical Properties
The physical properties of 1-Chloroisoquinoline-5-carboxylic acid hydrochloride are crucial for understanding its behavior under various conditions, including its thermal stability, phase transitions, and handling characteristics.
Thermal Properties
The compound exhibits specific thermal properties that are important for its processing, storage, and application:
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 455.1 °C | at 760 mmHg |
| Flash Point | 229 °C | Standard conditions |
| Enthalpy of Vaporization | 75.32 kJ/mol | Standard conditions |
These thermal properties indicate that 1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a thermally stable compound with a high boiling point, suggesting strong intermolecular forces within its crystal structure .
Vapor Characteristics
The vapor characteristics of the compound provide insight into its volatility and potential atmospheric behavior:
| Property | Value | Conditions |
|---|---|---|
| Vapor Pressure | 4.51 × 10⁻⁹ mmHg | at 25 °C |
The extremely low vapor pressure indicates that 1-Chloroisoquinoline-5-carboxylic acid hydrochloride has minimal volatility at room temperature, which has implications for its handling, storage, and potential environmental distribution .
Applications in Scientific Research
1-Chloroisoquinoline-5-carboxylic acid hydrochloride has specific applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.
Laboratory Applications
The compound is primarily designated for laboratory chemicals, specifically for scientific research and development purposes only . Its unique structure makes it valuable for various synthetic pathways and as a potential building block in the creation of more complex molecules. The presence of both a carboxylic acid group and a chlorine substituent provides reactive sites for further derivatization through established organic chemistry methodologies.
Chiral Chemistry
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is categorized under chiral chemicals, suggesting potential applications in asymmetric synthesis or as a precursor in the development of chiral compounds . The isoquinoline scaffold is frequently employed in the synthesis of biologically active compounds, and the specific substitution pattern of this compound may render it useful in the development of pharmaceuticals or other bioactive molecules.
| Classification | Code/Information |
|---|---|
| HS Code | 2933499090 |
| Classification Description | Other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused |
| MFN Tariff | 6.5% |
| General Tariff | 20.0% |
This classification indicates that 1-Chloroisoquinoline-5-carboxylic acid hydrochloride falls under the broader category of isoquinoline-containing compounds for regulatory and commercial purposes .
Related Compounds and Derivatives
Understanding the relationship between 1-Chloroisoquinoline-5-carboxylic acid hydrochloride and structurally similar compounds provides context for its place within organic chemistry and potential synthetic pathways.
Synthetic Relationships
The search results mention synthetic routes for 5-chloroisoquinoline-1-carboxylic acid from 5-chloroisoquinoline-1-carbonitrile, which may provide insight into potential synthetic approaches for 1-Chloroisoquinoline-5-carboxylic acid hydrochloride through analogous methodology . This synthetic relationship highlights the interconnected nature of isoquinoline derivatives in chemical synthesis pathways.
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